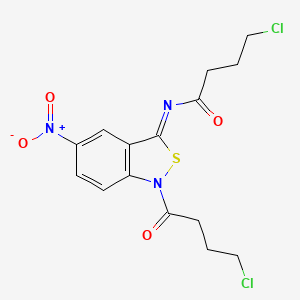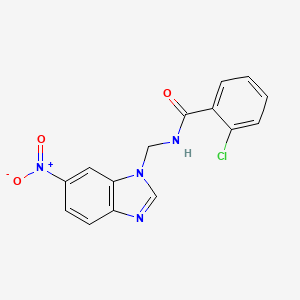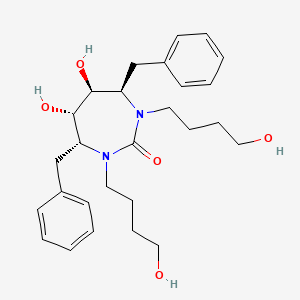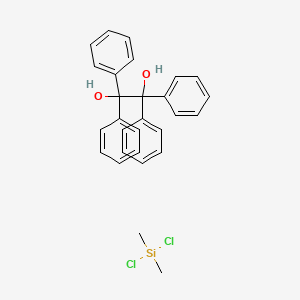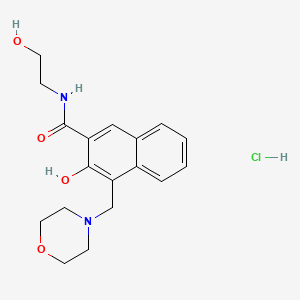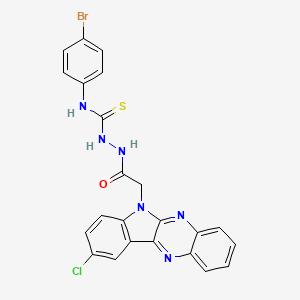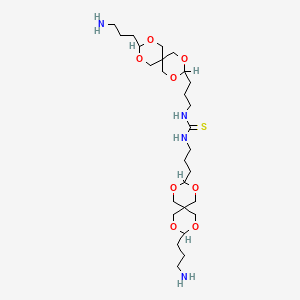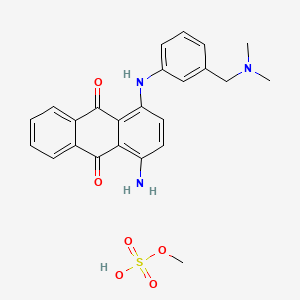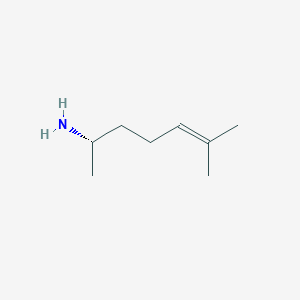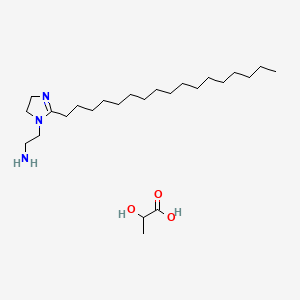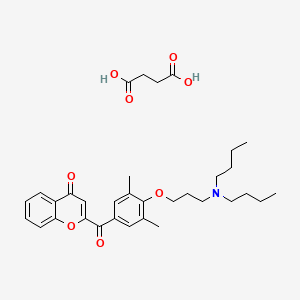
Einecs 283-379-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 283-379-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is commonly used in the production of polymers and copolymers, making it an essential component in the plastics industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process includes the use of advanced purification techniques such as distillation and filtration to remove impurities and achieve the required specifications for commercial use.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. Additionally, the compound can be used in combination with other radical initiators to achieve specific polymerization outcomes.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers such as styrene, acrylonitrile, or methyl methacrylate to form polymers and copolymers with desired properties.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is extensively used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms, providing valuable insights into the behavior of free radicals in various chemical processes.
Biology
In biological research, 2,2’-azobis(2-methylpropionitrile) is used to generate free radicals for studying oxidative stress and its effects on biological systems. It serves as a model compound for investigating the role of free radicals in cellular damage and aging.
Medicine
In medicine, this compound is utilized in the development of drug delivery systems and controlled-release formulations. Its ability to initiate polymerization reactions makes it a valuable tool in the design of biocompatible materials for medical applications.
Industry
In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is a key component in the production of plastics, adhesives, and coatings. Its role as a radical initiator enables the efficient polymerization of monomers, resulting in high-quality products with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These free radicals are highly reactive and can initiate polymerization reactions by attacking the double bonds of monomers. The resulting polymer chains grow through a series of propagation steps, ultimately leading to the formation of high-molecular-weight polymers.
Molecular Targets and Pathways
The primary molecular targets of 2,2’-azobis(2-methylpropionitrile) are the double bonds of monomers such as styrene, acrylonitrile, and methyl methacrylate. The free radicals generated from the decomposition of the compound react with these monomers, initiating the polymerization process and forming polymer chains through a series of propagation and termination steps.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, they differ in their decomposition temperatures, reactivity, and applications.
Similar Compounds
Benzoyl Peroxide: Decomposes at lower temperatures and is commonly used in the polymerization of styrene and other vinyl monomers.
Potassium Persulfate: Used in aqueous polymerization systems and has a higher decomposition temperature compared to 2,2’-azobis(2-methylpropionitrile).
Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-azobis(2-methylpropionitrile), but with different decomposition kinetics and applications.
Uniqueness
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization reactions. Its versatility and efficiency as a radical initiator make it a preferred choice in both research and industrial applications.
Properties
CAS No. |
84604-94-4 |
|---|---|
Molecular Formula |
C33H43NO8 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
butanedioic acid;2-[4-[3-(dibutylamino)propoxy]-3,5-dimethylbenzoyl]chromen-4-one |
InChI |
InChI=1S/C29H37NO4.C4H6O4/c1-5-7-14-30(15-8-6-2)16-11-17-33-29-21(3)18-23(19-22(29)4)28(32)27-20-25(31)24-12-9-10-13-26(24)34-27;5-3(6)1-2-4(7)8/h9-10,12-13,18-20H,5-8,11,14-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NODMFCLYPDIFHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=C(C=C(C=C1C)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


